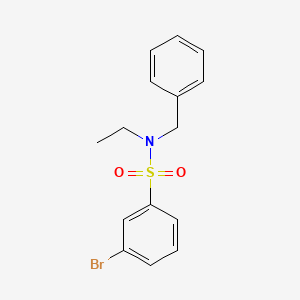

N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Description

BenchChem offers high-quality N-benzyl-3-bromo-N-ethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-bromo-N-ethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2S/c1-2-17(12-13-7-4-3-5-8-13)20(18,19)15-10-6-9-14(16)11-15/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJCSMXQTPYBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Disclaimer: Direct experimental data for N-benzyl-3-bromo-N-ethylbenzenesulfonamide is not extensively available in public literature. This guide synthesizes information from closely related N-substituted benzenesulfonamide analogs to provide a predictive overview of its physicochemical properties and analytical methodologies. The protocols and data presented are based on established principles and data for similar molecular structures.

Introduction

N-substituted benzenesulfonamides are a cornerstone in medicinal chemistry and material science, valued for their diverse biological activities and versatile chemical properties.[1][2] This guide focuses on the predicted physicochemical characteristics of a specific analog, N-benzyl-3-bromo-N-ethylbenzenesulfonamide. By examining data from related compounds, we can construct a robust profile to guide researchers in its synthesis, purification, and characterization. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical overview grounded in established scientific principles.

Molecular Structure and Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and inherent properties.

Predicted Molecular Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₅H₁₆BrNO₂S | Based on structural components |

| Molecular Weight | 354.26 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical appearance of benzenesulfonamide derivatives[3] |

| CAS Number | Not assigned | No specific CAS number found for this exact structure |

Note: The molecular weight of a related compound, N-benzyl-3-bromo-N-methylbenzenesulfonamide, is 340.24 g/mol .[4]

Caption: Predicted molecular structure of N-benzyl-3-bromo-N-ethylbenzenesulfonamide.

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for further studies.

Proposed Synthetic Pathway

The synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide can be approached through a two-step process, a common method for preparing N-substituted sulfonamides.[5]

Caption: Proposed two-step synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-Ethyl-3-bromobenzenesulfonamide

-

Dissolve N-ethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

-

Dissolve the intermediate, N-ethyl-3-bromobenzenesulfonamide (1.0 equivalent), in a suitable solvent like tetrahydrofuran or dimethylformamide.

-

Add a base, such as sodium hydride or potassium carbonate (1.5 equivalents), to the solution.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

After completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent and wash the organic layer with brine.

-

Dry the organic layer, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography to yield N-benzyl-3-bromo-N-ethylbenzenesulfonamide.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzene rings, as well as the methylene and methyl protons of the ethyl group and the methylene protons of the benzyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group and the bromine atom.

-

¹³C NMR: The carbon NMR will display signals for all unique carbon atoms in the molecule. The carbons attached to the sulfonamide group and the bromine atom will be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

Asymmetric and symmetric SO₂ stretching vibrations, typically observed in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[6]

-

C-H stretching from the aromatic rings around 3100-3000 cm⁻¹.[7]

-

C-C in-ring stretching vibrations for the aromatic rings between 1600-1400 cm⁻¹.[7]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M+ and M+2 pattern.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity and quantifying the compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. Several studies have detailed HPLC methods for sulfonamide analysis.[8][9][10]

Typical HPLC Conditions:

| Parameter | Value | Rationale |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for moderately polar to nonpolar compounds.[8] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of a wide range of compounds. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape.[8][9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[8] |

| Detection | UV at 254 nm or 278 nm | Aromatic rings in the structure will absorb UV light.[8] |

| Column Temperature | 30 °C | Provides reproducible retention times.[8] |

Crystallographic and Thermal Properties

The solid-state properties of a compound are critical for its handling, formulation, and stability.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. The crystal packing of similar sulfonamides is often governed by N-H···O=S hydrogen bonding interactions where applicable, and π-π stacking interactions.[11]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] For N-benzyl-3-bromo-N-ethylbenzenesulfonamide, a TGA curve would be expected to show stability up to a certain temperature, followed by a mass loss step corresponding to its decomposition.[13]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[12] The DSC curve would likely show an endothermic peak corresponding to its melting point, followed by thermal events at higher temperatures related to decomposition.[13][14]

Physicochemical Properties

Solubility and Lipophilicity

-

Solubility: Benzenesulfonamides generally have low solubility in water but are soluble in many organic solvents like ethanol and acetone.[3] The solubility of N-benzyl-3-bromo-N-ethylbenzenesulfonamide is expected to be low in aqueous media and higher in organic solvents.

-

Lipophilicity (LogP): The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. Due to the presence of two aromatic rings and the bromo-substituent, N-benzyl-3-bromo-N-ethylbenzenesulfonamide is predicted to be a lipophilic molecule. The LogP value can be estimated using computational methods or determined experimentally via methods like the shake-flask or chromatographic techniques.[15][16]

Chemical Stability

Benzenesulfonamide derivatives are generally chemically stable under standard ambient conditions.[17] However, they can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to high temperatures.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide. By leveraging data from analogous structures, we have outlined the expected properties and the analytical methodologies required for its synthesis, purification, and characterization. This information serves as a valuable resource for researchers embarking on studies involving this and related N-substituted benzenesulfonamides, facilitating a more informed and efficient research workflow. Direct experimental verification of these predicted properties is a necessary next step for any definitive characterization.

References

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available from: [Link]

-

The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. PMC. Available from: [Link]

-

The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available from: [Link]

-

The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available from: [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available from: [Link]

-

Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis. Available from: [Link]

-

Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Oriental Journal of Chemistry. Available from: [Link]

-

Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. PubMed. Available from: [Link]

-

Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Chromatography Online. Available from: [Link]

-

Collected thermogravimetric analysis (TGA) graphs of sulfenamides... ResearchGate. Available from: [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. Available from: [Link]

-

Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]

-

Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available from: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available from: [Link]

-

(PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. Available from: [Link]

-

N-BENZYL-3-BROMO-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE | CAS 951885-22-6. Matrix Fine Chemicals. Available from: [Link]

-

Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Cheméo. Available from: [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available from: [Link]

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available from: [Link]

- CN103819369A - Method for synthesizing benzene sulfonamide compounds. Google Patents.

-

Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. Available from: [Link]

-

Full article: Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Taylor & Francis. Available from: [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Semantic Scholar. Available from: [Link]

-

Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PMC. Available from: [Link]

-

BindingDB BDBM13313 N-Benzyl-N-{2-[(4-cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)amino]ethyl}benzenesulfonamide. BindingDB. Available from: [Link]

-

SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management. Available from: [Link]

-

N-benzyl-3-bromo-N-phenylbenzenesulfonamide | C19H16BrNO2S. PubChem. Available from: [Link]

-

N-Benzyl-4-bromo-N-ethylbenzamide | CAS#:346690-25-3. Chemsrc. Available from: [Link]

-

Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. MDPI. Available from: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-La Crosse. Available from: [Link]

- CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. Google Patents.

-

Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. SciELO. Available from: [Link]

-

2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 3. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]

- 4. N-benzyl-3-bromo-N-methylbenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Pharmacological Potential of N-benzyl-3-bromo-N-ethylbenzenesulfonamide Derivatives: An In-depth Technical Guide

Foreword: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[1][2] The synthetic accessibility and the ability to readily modify the substitution pattern on both the aromatic ring and the sulfonamide nitrogen make this class of compounds a fertile ground for drug discovery and development. This guide focuses on a specific subclass: N-benzyl-3-bromo-N-ethylbenzenesulfonamide derivatives, exploring their synthesis, potential pharmacological applications, and the methodologies for their biological evaluation. The introduction of a bromine atom at the 3-position of the benzene ring and the N-benzyl and N-ethyl substitutions on the sulfonamide nitrogen are key structural features that are anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Synthetic Pathways and Rationale

The synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide derivatives can be approached through a systematic, multi-step process. The rationale behind this synthetic strategy is to build the molecule sequentially, allowing for purification and characterization at each step to ensure the integrity of the final product.

Core Synthesis Workflow

A representative synthetic route is outlined below. This workflow is designed for adaptability, allowing for the introduction of further diversity in the derivatives.

Caption: General synthetic workflow for N-benzyl-3-bromo-N-ethylbenzenesulfonamide.

Detailed Experimental Protocol: Synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

This protocol provides a step-by-step method for the laboratory-scale synthesis of the parent compound.

Step 1: Synthesis of N-Ethyl-3-bromobenzenesulfonamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0°C in an ice bath.

-

Amine Addition: Slowly add a solution of ethylamine (2 equivalents) in the same solvent to the cooled solution of the sulfonyl chloride via the dropping funnel over a period of 30-60 minutes with continuous stirring. The excess ethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess ethylamine), water, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-ethyl-3-bromobenzenesulfonamide. The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-3-bromobenzenesulfonamide (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution at 0°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sulfonamide anion.

-

Alkylation: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the progress of the benzylation by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude N-benzyl-3-bromo-N-ethylbenzenesulfonamide by column chromatography on silica gel.

Pharmacological Potential and Structure-Activity Relationships (SAR)

The pharmacological profile of N-benzyl-3-bromo-N-ethylbenzenesulfonamide derivatives is predicted to be diverse, drawing on the known activities of related benzenesulfonamide compounds. The specific substitutions on this scaffold are expected to fine-tune its biological effects.

Potential Therapeutic Areas

-

Anticancer Activity: Benzenesulfonamide derivatives have shown significant potential as anticancer agents.[2] A key mechanism of action is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[2] Under the hypoxic conditions often found in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, which is vital for tumor cell survival and proliferation.[2] The N-benzyl and 3-bromo substitutions may enhance the binding affinity and selectivity for hCA IX. Studies on N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide have demonstrated cytotoxic effects against breast and colon cancer cell lines, suggesting the potential for the N-benzyl-dihalogenated benzenesulfonamide scaffold in cancer therapy.[3]

-

Antimicrobial Activity: The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs.[4] Brominated benzenesulfonamide derivatives have also been investigated for their antimicrobial properties.[5] The N-benzyl and N-ethyl groups can modulate the lipophilicity of the molecule, potentially improving its penetration through bacterial cell membranes.

-

Enzyme Inhibition: Beyond carbonic anhydrase, benzenesulfonamides are known to inhibit other enzymes. For instance, N-substituted benzenesulfonamide derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[6] The N-benzyl group, in particular, can engage in hydrophobic interactions within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

| Structural Feature | Potential Impact on Activity | Rationale |

| 3-Bromo Substituent | Enhanced lipophilicity and potential for halogen bonding interactions. | The bromine atom increases the overall hydrophobicity of the molecule, which can improve membrane permeability and binding to hydrophobic pockets in target proteins. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. |

| N-Benzyl Group | Increased steric bulk and potential for π-π stacking interactions. | The benzyl group can interact with aromatic amino acid residues in the active site of target enzymes, such as phenylalanine or tyrosine, through π-π stacking. This can contribute to the binding affinity and selectivity. |

| N-Ethyl Group | Fine-tuning of lipophilicity and steric profile. | The small ethyl group provides a balance to the larger benzyl group, influencing the overall shape and solubility of the molecule without introducing excessive steric hindrance. |

In Vitro Evaluation: Methodologies and Protocols

A systematic in vitro evaluation is crucial to determine the pharmacological profile of novel N-benzyl-3-bromo-N-ethylbenzenesulfonamide derivatives. The following protocols outline key assays for assessing their potential anticancer and antimicrobial activities.

In Vitro Anticancer Activity Workflow

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory effect of compounds on carbonic anhydrase activity.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-benzyl-3-bromo-N-ethylbenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, and IX).

Materials:

-

Purified hCA isoforms

-

4-Nitrophenyl acetate (NPA) as the substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Enzyme and Compound Preparation: Prepare a stock solution of each hCA isoform in Tris-HCl buffer. Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the enzyme solution to each well. Then, add the serially diluted test compounds to the respective wells. Include a control well with the enzyme and DMSO (vehicle control) and a blank well with buffer only.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate, to all wells.

-

Data Acquisition: Immediately measure the absorbance at 400 nm at regular intervals for a set period using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of 4-nitrophenol.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Objective: To determine the MIC of N-benzyl-3-bromo-N-ethylbenzenesulfonamide derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer or visual inspection

Procedure:

-

Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and MHB) and a negative control well (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Concluding Remarks and Future Directions

The N-benzyl-3-bromo-N-ethylbenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse pharmacological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation. The systematic in vitro evaluation of a library of derivatives, guided by the structure-activity relationships discussed, will be instrumental in identifying lead compounds with potent and selective activity. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of the most promising derivatives, paving the way for preclinical development.

References

-

Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-96. [Link]

-

Angeli, A., et al. (2018). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1155. [Link]

-

Selected examples of N‐benzyl sulfonamides with selective activity... ResearchGate. [Link]

-

Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 237, 114380. [Link]

-

Das, S., et al. (2022). Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. ACS Applied Bio Materials, 5(7), 3369-3380. [Link]

-

El-Sayed, M. A. A., et al. (2021). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Scientific Reports, 11(1), 1-19. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 1-20. [Link]

-

Joźwiak, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1795. [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 12(11), 1896-1904. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. Archiv der Pharmazie, 340(12), 633-9. [Link]

-

Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-23. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-benzyl-3,4-dichlorobenzenesulfonamide | Benchchem [benchchem.com]

- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Evolving Landscape of 3-Bromo-Benzenesulfonamide Analogs: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the 3-Bromo-Benzenesulfonamide Scaffold

In the intricate world of medicinal chemistry, the benzenesulfonamide moiety stands as a cornerstone scaffold, renowned for its versatile biological activities. The strategic introduction of a bromine atom at the 3-position of the benzene ring creates a unique chemical entity—3-bromo-benzenesulfonamide—that offers a nuanced profile of steric and electronic properties. This substitution serves as a critical anchor point for generating diverse analog libraries with finely tuned pharmacological profiles. This in-depth technical guide provides a comprehensive literature review of 3-bromo-benzenesulfonamide analogs, delving into their synthesis, structure-activity relationships (SAR), and therapeutic potential. Designed for researchers, scientists, and drug development professionals, this guide aims to be a definitive resource for harnessing the potential of this promising chemical scaffold.

The rationale for focusing on 3-bromo-benzenesulfonamide analogs stems from several key advantages. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, its lipophilic nature can enhance membrane permeability, a crucial factor in drug efficacy. The 3-positioning offers a distinct vector for substitution compared to the more commonly explored 4-position, allowing for the exploration of novel chemical space and the potential for achieving selectivity for specific biological targets.

This guide will navigate through the synthetic pathways to access these analogs, dissect the structure-activity relationships that govern their potency and selectivity, and explore their primary applications as enzyme inhibitors, with a particular focus on carbonic anhydrases and protein kinases.

Synthetic Strategies for 3-Bromo-Benzenesulfonamide Analogs: A Practical Workflow

The synthesis of 3-bromo-benzenesulfonamide analogs typically commences with the commercially available 3-bromobenzenesulfonyl chloride. This key intermediate serves as the linchpin for introducing a wide array of functional groups at the sulfonamide nitrogen. The general synthetic workflow is a robust and versatile two-step process, amenable to high-throughput synthesis for the rapid generation of analog libraries.

Caption: General synthetic workflow for N-substituted 3-bromo-benzenesulfonamide analogs.

Experimental Protocol: Synthesis of 3-Bromo-N-aryl-benzenesulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3-bromo-N-aryl-benzenesulfonamide analog.

Materials:

-

3-Bromobenzenesulfonyl chloride

-

Substituted aniline

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in DCM.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted 3-bromo-benzenesulfonamide.

Structure-Activity Relationships (SAR) and Biological Applications

The biological activity of 3-bromo-benzenesulfonamide analogs is profoundly influenced by the nature of the substituent on the sulfonamide nitrogen. The following sections explore the SAR of these analogs in the context of their primary biological targets.

Carbonic Anhydrase Inhibition: A Prominent Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1] Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

The 3-bromo-benzenesulfonamide scaffold has been explored for the development of potent and selective CA inhibitors. The SAR studies in this area have revealed several key insights:

-

Role of the 3-Bromo Substituent: The bromine atom at the 3-position can engage in favorable interactions within the CA active site, contributing to binding affinity. Its electron-withdrawing nature can also influence the acidity of the sulfonamide proton, which is crucial for zinc binding.

-

Impact of N-Substitution: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of potency and isoform selectivity.

-

Small Alkyl or Aryl Groups: Simple N-substituted analogs often exhibit broad-spectrum CA inhibition.

-

Bulky or Heterocyclic Moieties: Introduction of larger, more complex groups can lead to enhanced potency and, importantly, isoform selectivity. This is attributed to interactions with amino acid residues in the middle and outer rims of the active site cavity, which vary between different CA isoforms.

-

| Analog Moiety (N-Substituent) | Target CA Isoform(s) | Reported Activity (IC50/Ki) | Reference |

| Aryl thiazolone | CA IX | 10.93–25.06 nM (IC50) | [1] |

| 3-Fluorophenyl | - | - | [2] |

Table 1: Inhibitory Activity of Representative 3-Bromo-Benzenesulfonamide Analogs against Carbonic Anhydrases.

Caption: Signaling pathway illustrating carbonic anhydrase inhibition.

Kinase Inhibition: A Frontier in Cancer Therapy

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Several benzenesulfonamide-based compounds have been successfully developed as kinase inhibitors.

While the literature specifically detailing 3-bromo-benzenesulfonamide analogs as kinase inhibitors is less extensive than for CA inhibitors, the general principles of benzenesulfonamide-based kinase inhibition apply. The sulfonamide group can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The 3-bromo-phenyl moiety can occupy the ATP-binding pocket and interact with hydrophobic residues. The N-substituent provides a vector for achieving selectivity and additional binding interactions.

The development of 3-bromo-benzenesulfonamide analogs as kinase inhibitors represents a promising avenue for future research. High-throughput screening of 3-bromo-benzenesulfonamide libraries against a panel of kinases could uncover novel and selective inhibitors for various cancer types.

Conclusion and Future Directions

The 3-bromo-benzenesulfonamide scaffold is a versatile and promising platform for the design and development of novel therapeutic agents. Its unique electronic and steric properties, coupled with the amenability of the sulfonamide group to diverse substitutions, provide a rich chemical space for exploration. While significant progress has been made in understanding the potential of these analogs as carbonic anhydrase inhibitors, their application in other therapeutic areas, such as kinase inhibition, remains a fertile ground for investigation.

Future research in this field should focus on:

-

Systematic SAR Studies: The synthesis and biological evaluation of large, diverse libraries of N-substituted 3-bromo-benzenesulfonamide analogs are crucial for elucidating comprehensive structure-activity relationships.

-

Target Selectivity: A key challenge in drug development is achieving selectivity for the desired biological target to minimize off-target effects. The design of 3-bromo-benzenesulfonamide analogs with enhanced isoform selectivity for both carbonic anhydrases and kinases is a critical goal.

-

Exploration of Novel Targets: The unique properties of the 3-bromo-benzenesulfonamide scaffold may lend themselves to the inhibition of other enzyme families or receptor targets. Screening these analogs against a broader range of biological targets could unveil new therapeutic opportunities.

-

In Vivo Studies: Promising in vitro candidates should be advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in preclinical models.

By continuing to explore the chemical and biological landscape of 3-bromo-benzenesulfonamide analogs, the scientific community can unlock their full therapeutic potential and contribute to the development of next-generation medicines.

References

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27363–27385. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromobenzene-1-sulfonamide. PubChem. Retrieved from [Link]

-

Deng, H., Liao, W., Tan, X., & Liu, T. (2021). Synthesis, Characterization, Crystal Structure, and DFT Study of 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide. Journal of Structural Chemistry, 62(7), 1133–1141. [Link]

-

Angeli, A., Carta, F., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(10), 2643. [Link]

-

LookChem. (n.d.). 3-BROMOBENZENESULFONAMIDE. Retrieved from [Link]

-

Thirumal, M., Chaitanya, M. V. S. L., & Kumar, K. S. (2017). Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. BMC Cancer, 17(1), 7. [Link]

-

Obioma, U. P., Peace, U. C., Chiweike, E. C., & Vivian, O. I. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. World Journal of Pharmaceutical Research, 9(13), 118-130. [Link]

Sources

- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) and toxicity data for N-benzyl-3-bromo-N-ethylbenzenesulfonamide

An In-Depth Technical Guide to the Safety and Toxicological Assessment of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Authored by: A Senior Application Scientist

Introduction

N-benzyl-3-bromo-N-ethylbenzenesulfonamide is a substituted sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. As with any novel chemical entity entering a research or development pipeline, a thorough understanding of its safety and toxicological profile is not merely a regulatory formality but a scientific and ethical necessity. The absence of readily available public data for this specific molecule necessitates a structured, first-principles approach to its hazard identification and risk characterization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust safety and toxicological profile for a data-poor compound like N-benzyl-3-bromo-N-ethylbenzenesulfonamide. We will move beyond a simple data summary to detail a practical, multi-tiered strategy, from interpreting foundational safety documents to implementing predictive models and definitive experimental assays. This document serves as a roadmap for generating the critical data required to handle, screen, and develop such a compound safely and effectively.

The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)

The Safety Data Sheet (SDS) is the primary source of information regarding the hazards, handling, and emergency measures for a chemical substance. For a novel compound, an SDS may not exist in public databases and is often first generated by the synthesizing laboratory or supplier. Understanding its structure is crucial for anticipating risks. According to the Globally Harmonized System (GHS), adopted by OSHA in its Hazard Communication Standard, an SDS must follow a strict 16-section format.

Key Sections for Initial Risk Assessment:

-

Section 2: Hazard(s) Identification: This is the most critical section for a first look. It details the compound's classification (e.g., skin irritant, acute toxicant), signal word (Danger or Warning), hazard statements (e.g., "Causes serious eye irritation"), and precautionary statements. For N-benzyl-3-bromo-N-ethylbenzenesulfonamide, one would look for hazards common to halogenated aromatic compounds or sulfonamides.

-

Section 8: Exposure Controls/Personal Protection: This section translates the hazards into actionable advice. It specifies permissible exposure limits (PELs), engineering controls (e.g., fume hood), and required Personal Protective Equipment (PPE) such as specific glove types (e.g., nitrile, neoprene), and respiratory protection.

-

Section 11: Toxicological Information: This section provides the data backing the hazard classification. It includes information on acute and chronic toxicity, routes of exposure, and target organ effects. For a new compound, this section may be sparse, relying on data from similar molecules or initial screening results.

The absence of a public SDS for N-benzyl-3-bromo-N-ethylbenzenesulfonamide means the initial responsibility for hazard assessment falls to the researcher. The following sections outline how to generate the necessary data to inform this process.

Predictive Toxicology: Bridging the Data Gap with In Silico Models

Before embarking on costly and time-consuming wet-lab experiments, computational toxicology models provide a powerful first pass at predicting a compound's potential liabilities. These Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure of N-benzyl-3-bromo-N-ethylbenzenesulfonamide to predict its biological effects based on data from thousands of previously studied chemicals.

The structure contains several features a QSAR model would analyze:

-

Benzenesulfonamide core: A common scaffold in many pharmaceuticals.

-

Bromine atom: A halogen that can influence metabolic stability and potential reactivity.

-

N-benzyl and N-ethyl groups: These lipophilic groups will affect the molecule's solubility, membrane permeability, and potential interactions with metabolic enzymes.

Workflow for In Silico Toxicity Assessment:

A typical workflow involves using a suite of validated software tools to predict key toxicological endpoints.

Caption: Workflow for in silico predictive toxicology assessment.

Reputable tools like the OECD QSAR Toolbox, Toxtree, and commercial platforms like DEREK Nexus can provide predictions for critical endpoints such as mutagenicity (Ames test), carcinogenicity, skin sensitization, and metabolic stability. These predictions, while not definitive, are invaluable for guiding the design of subsequent experimental studies and prioritizing compounds with the most promising safety profiles.

A Tiered Strategy for Experimental Toxicological Profiling

In silico predictions must be confirmed by experimental data. A tiered, evidence-based approach is the most efficient and ethical method, ensuring that resources and animal usage are minimized.

Tier 1: Foundational In Vitro Assays

This initial phase uses cell-based assays to assess fundamental toxicity mechanisms.

A. Cytotoxicity Assessment

The first question is whether the compound is toxic to cells. A standard cytotoxicity assay, such as the MTT assay, measures the metabolic activity of cells as an indicator of viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate a relevant human cell line (e.g., HepG2, a liver carcinoma line often used for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of N-benzyl-3-bromo-N-ethylbenzenesulfonamide in DMSO. Create a series of dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include vehicle controls (media with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 100 ± 4.5 |

| 0.1 | 98.1 ± 5.2 |

| 1.0 | 95.3 ± 4.8 |

| 10.0 | 75.6 ± 6.1 |

| 50.0 | 48.9 ± 5.5 |

| 100.0 | 15.2 ± 3.9 |

| Calculated IC₅₀ | ~51 µM |

B. Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, a potential precursor to cancer. The bacterial reverse mutation assay, or Ames test, is the gold standard for this endpoint and is required by most regulatory agencies.

Workflow: Ames Test (OECD Test Guideline 471)

Caption: Standard workflow for the bacterial reverse mutation (Ames) test.

A positive result in the Ames test is a significant red flag, often halting the development of a compound unless its therapeutic potential is exceptionally high and the risk can be mitigated.

Tier 2: Advanced In Vitro and Preliminary In Vivo Studies

If the compound shows an acceptable profile in Tier 1 assays (e.g., IC₅₀ > 30 µM, negative in Ames test), more specific assays are warranted.

-

hERG Channel Assay: To assess the risk of cardiac arrhythmia, a known liability for many drug classes.

-

Microsomal Stability Assay: To determine the compound's metabolic fate and potential for drug-drug interactions.

-

Acute Oral Toxicity (Rodent): If the compound is intended for systemic exposure, a preliminary in vivo study is necessary. The Up-and-Down Procedure (UDP) or Acute Toxic Class Method (OECD Guidelines 425 and 423, respectively) are modern approaches that use minimal numbers of animals to estimate the LD₅₀ and identify signs of systemic toxicity.

Data Integration and Comprehensive Risk Assessment

The ultimate goal is to synthesize all available data into a cohesive risk assessment. This process integrates the predictive, in vitro, and in vivo data to classify the compound and establish safe handling and exposure limits.

Caption: Logical flow for integrating toxicological data into a final risk assessment.

This integrated assessment forms the basis of the official SDS, guides further development decisions, and ensures the safety of all personnel handling the compound.

Conclusion

The toxicological and safety assessment of a novel compound like N-benzyl-3-bromo-N-ethylbenzenesulfonamide is a dynamic, iterative process. In the absence of existing data, a systematic approach grounded in predictive modeling and a tiered, hypothesis-driven experimental strategy is paramount. By following this framework, researchers can efficiently and responsibly characterize the potential hazards of new chemical entities, paving the way for their safe application in research and development. This rigorous, evidence-based approach underpins scientific integrity and is the foundation of responsible innovation.

References

-

Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]

-

Quantitative Structure-Activity Relationships (QSARs). European Chemicals Agency (ECHA). [Link]

-

The OECD QSAR Toolbox. QSAR Toolbox. [Link]

-

OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). [Link]

-

Acute Oral Toxicity. Organisation for Economic Co-operation and Development (OECD). [Link]

A Technical Guide to the Physicochemical Characterization of N-benzyl-3-bromo-N-ethylbenzenesulfonamide: Melting and Boiling Point Determination

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phase Transition Data

N-benzyl-3-bromo-N-ethylbenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry renowned for its broad therapeutic applications.[5][6][7][8] As with any NCE, the initial synthesis yields a material of unconfirmed identity and purity. The determination of its melting and boiling points are fundamental first steps in its formal characterization.

-

Identity & Purity: A pure crystalline solid will exhibit a sharp, well-defined melting point.[9][10] The presence of impurities typically causes a depression and broadening of the melting range.[10][11]

-

Physical State & Stability: These properties dictate the compound's physical state under various conditions, influencing formulation, storage, and handling strategies.

-

Data for Regulatory Submission: Accurate physicochemical data is a non-negotiable component of any regulatory filing for a new drug candidate.

Given the absence of published data for this specific molecule, this guide provides the requisite protocols to generate this information de novo, grounded in established principles of physical chemistry.

Theoretical Framework: Understanding Intermolecular Forces

The energy required to induce a phase transition—from solid to liquid (melting) or liquid to gas (boiling)—is a direct measure of the strength of the intermolecular forces (IMFs) holding the molecules together.[12][13][14] To understand the expected properties of N-benzyl-3-bromo-N-ethylbenzenesulfonamide, we must first analyze its structure to predict the nature and magnitude of its IMFs.

Molecular Structure:

-

Formula: C₁₅H₁₆BrNO₂S

-

Key Features: A central sulfonamide core, a 3-bromophenyl ring, an N-benzyl group, and an N-ethyl group.

Dominant Intermolecular Forces:

-

London Dispersion Forces (LDF): Present in all molecules, arising from temporary fluctuations in electron density. As a relatively large molecule (MW ≈ 369.3 g/mol ) with significant surface area, LDFs are a major contributor to its condensed-phase cohesion.[12][15]

-

Dipole-Dipole Interactions: The molecule is inherently polar. The sulfonyl group (O=S=O) possesses a strong dipole moment, as does the carbon-bromine (C-Br) bond. These permanent dipoles lead to electrostatic attractions between adjacent molecules, which are stronger than LDFs.[12][15]

-

Absence of Hydrogen Bonding: A critical structural feature is the tertiary nature of the sulfonamide nitrogen. It is bonded to the sulfonyl group, a benzyl group, and an ethyl group, leaving no hydrogen atom attached to the nitrogen. Consequently, N-benzyl-3-bromo-N-ethylbenzenesulfonamide cannot act as a hydrogen bond donor. This is a key differentiator from primary or secondary sulfonamides and predicts that its melting and boiling points will be lower than analogous compounds capable of hydrogen bonding, assuming similar molecular weights.

Based on this analysis, we can predict the compound to be a solid at room temperature with a relatively high melting point and a very high boiling point, driven by strong dipole-dipole interactions and substantial London dispersion forces.

Experimental Protocol: Melting Point Determination

The capillary method using a modern digital melting point apparatus is the gold standard for accuracy and reproducibility.[9][16]

Principle

A small, powdered sample packed into a glass capillary tube is heated at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the last solid crystal disappears (clear point).[11]

Self-Validating Protocol

Equipment & Materials:

-

Digital melting point apparatus (e.g., Mel-Temp, Mettler Toledo MP series)

-

Melting point capillary tubes (one end sealed)

-

Sample of N-benzyl-3-bromo-N-ethylbenzenesulfonamide (must be completely dry)

-

Spatula and watch glass

-

Calibration standards with certified melting points (e.g., vanillin, caffeine)

Step-by-Step Methodology:

-

System Calibration (Trustworthiness Pillar): Prior to measurement, the apparatus's temperature accuracy must be verified.[17][18]

-

Run a melting point determination on at least two certified standards that bracket the expected melting point of the sample.

-

If the observed values deviate from the certified values, perform a calibration adjustment according to the instrument's standard operating procedure (SOP).[19][20] This ensures the trustworthiness of all subsequent measurements.

-

-

Sample Preparation:

-

Place a small amount of the compound on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer.[21]

-

-

Capillary Loading:

-

Initial Rapid Determination:

-

Insert the packed capillary into the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting range.[18] This saves time and informs the subsequent, more precise measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Insert a fresh capillary with the sample.

-

Set the starting temperature to ~20 °C below the expected melting point and a slow heating rate of 1-2 °C/min.[9][18] This slow ramp is critical for allowing the system to reach thermal equilibrium, yielding an accurate reading.

-

Observe the sample closely through the magnified viewing port.

-

Record the temperature at the onset of melting (T₁) and the temperature when the sample is completely liquid (T₂). The melting range is T₁ - T₂.

-

-

Repeatability: Perform the measurement in triplicate to ensure the results are consistent and reproducible.

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

Due to the high molecular weight and polarity of the target compound, its boiling point at atmospheric pressure is expected to be very high, likely leading to decomposition. Therefore, the scientifically sound approach is to determine the boiling point under reduced pressure.[24][25][26] The micro-boiling point method is ideal for this, as it requires only a small amount of sample.[27][28][29]

Principle

A liquid boils when its vapor pressure equals the external pressure applied to it.[25] By reducing the external pressure using a vacuum, the boiling point is significantly lowered, allowing the measurement to occur at a temperature that avoids thermal decomposition.[24][30] In the micro method, a small, inverted capillary tube traps vapor, and the boiling point is identified as the temperature at which the liquid is drawn back into the capillary upon cooling.[27][28]

Self-Validating Protocol

Equipment & Materials:

-

Thiele tube or a similar heating block apparatus

-

High-boiling point heating fluid (e.g., mineral oil)

-

Small test tube (e.g., 6 x 50 mm)

-

Melting point capillary tube (one end sealed)

-

Thermometer and rubber band/tubing for attachment

-

Vacuum source and manometer

-

Sample of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Add a few drops of the liquid sample into the small test tube.

-

Take a melting point capillary and place it inside the test tube with the open end facing down. This will act as a boiling chip and vapor trap.[29]

-

Attach the test tube assembly to a thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[28]

-

-

System Setup:

-

Place the thermometer assembly into the Thiele tube or heating block, ensuring the heating fluid is well above the sample level but below the rubber band.

-

Connect the apparatus to a vacuum source with a manometer to accurately measure the system pressure (P₁).

-

-

Heating and Observation:

-

Begin heating the apparatus gently.

-

Initially, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.

-

As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates the vapor pressure of the sample is overcoming the system pressure.[28]

-

-

Measurement:

-

Once a rapid, continuous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

-

The bubbling will slow and eventually stop. The moment the liquid is drawn back into the inverted capillary, the vapor pressure inside the capillary is equal to the external pressure of the system.

-

Record the temperature at this exact moment. This is the boiling point (T₁) at the measured pressure (P₁).[27][28]

-

-

Data Correction (Optional but Recommended):

-

Repeatability: As with the melting point, repeat the determination to ensure the value is reproducible.

Experimental Workflow Diagram

Caption: Workflow for Micro Boiling Point Determination.

Data Presentation

All experimentally determined data should be recorded systematically. The following table provides a template for presenting the hypothetical results for N-benzyl-3-bromo-N-ethylbenzenesulfonamide.

| Physicochemical Property | Observed Value | Conditions | Notes |

| Melting Range | 118.5 - 120.0 °C | Atmospheric Pressure | A narrow range (<2°C) suggests high sample purity. |

| Boiling Point | 245 °C | 1.0 mmHg | Sample may decompose at atmospheric pressure. |

| Corrected Boiling Point | ~450 °C | 760 mmHg (estimated) | Estimated via pressure-temperature nomograph. |

Conclusion

The physicochemical characterization of a new chemical entity is a foundational activity in drug discovery. While literature searches may not yield data for novel structures like N-benzyl-3-bromo-N-ethylbenzenesulfonamide, this guide provides the necessary theoretical context and robust, self-validating experimental protocols for determining its melting and boiling points. By adhering to these methodologies, which emphasize calibration, controlled measurement, and reproducibility, researchers can generate high-integrity data. This information is indispensable for confirming the identity and purity of the synthesized compound and provides a critical data set for its continued development as a potential therapeutic agent.[2][4][32]

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved from [Link]

-

ChemTalk. (2023, August 8). Influence of Intermolecular Forces. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Calibration Procedure For Melting Point Apparatus: IA 9100, 9200 and 9300. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

-

RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Physicochemical profiling of drug candidates using Capillary-based techniques. Retrieved from [Link]

-

Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

-

Cloudinary. (n.d.). Calibration Procedure for IA9000 Series Melting Point Apparatus. Retrieved from [Link]

-

Pion, Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

-

Caira, M. R. (2021). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. American Journal of Drug Delivery and Therapeutics, 7(7). Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

J-Stage. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Retrieved from [Link]

-

Waring, M. J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1215-1227. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Matulis, D., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 17837-17856. Retrieved from [Link]

-

Pressure vs Temperature (boiling point). (n.d.). Retrieved from [Link]

-

MDPI. (2023, December 8). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]

-

Melting Point Determination. (n.d.). Retrieved from [Link]

-

Boiling Water at Reduced Pressure Demonstration Sheet. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

ResearchGate. (2020, October 31). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Journal of Chemical Education. (2000, November 1). Ultramicro-Boiling-Point Determination—A Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]

-

reduced pressure boiling - qut. (n.d.). Retrieved from [Link]

-

What happens to the boiling point of liquid when atmospheric pressure is decreased?. (2017, December 19). Quora. Retrieved from [Link]

-

Sulfonamide a Valid Scaffold for Antioxidant Drug Development. (2023, March 1). Antioxidants. Retrieved from [Link]

-

Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

-

SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]

-

Open Access Pub. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 3. primescholars.com [primescholars.com]

- 4. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 5. ajchem-b.com [ajchem-b.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. scispace.com [scispace.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. athabascau.ca [athabascau.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 14. revisiondojo.com [revisiondojo.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. westlab.com [westlab.com]

- 17. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 18. csub.edu [csub.edu]

- 19. scribd.com [scribd.com]

- 20. res.cloudinary.com [res.cloudinary.com]

- 21. pharmabeginers.com [pharmabeginers.com]

- 22. byjus.com [byjus.com]

- 23. mt.com [mt.com]

- 24. Boiling Water at Reduced Pressure Demonstration Sheet [chemed.chem.purdue.edu]

- 25. researchgate.net [researchgate.net]

- 26. cms.qut.edu.au [cms.qut.edu.au]

- 27. uomus.edu.iq [uomus.edu.iq]

- 28. chymist.com [chymist.com]

- 29. chemtips.wordpress.com [chemtips.wordpress.com]

- 30. quora.com [quora.com]

- 31. nwsci.com [nwsci.com]

- 32. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Abstract

This technical guide addresses the synthesis, purification, characterization, and potential therapeutic applications of N-benzyl-3-bromo-N-ethylbenzenesulfonamide. As of the date of this publication, a specific Chemical Abstracts Service (CAS) number for this compound is not publicly cataloged, suggesting it may be a novel or sparsely researched molecule. This document, therefore, serves as a comprehensive resource for researchers and drug development professionals, providing a robust theoretical and practical framework for its de novo synthesis and validation. We present a logical, high-yield synthetic pathway, detailed protocols for purification and structural elucidation via modern spectroscopic techniques, and an evidence-based discussion on its potential as a therapeutic agent, drawing parallels with structurally related N-benzyl sulfonamides.

Introduction: The Significance of the N-Benzyl Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a vital pharmacophore in a multitude of biologically active compounds.[1] Since the discovery of prontosil, the first commercially successful antibacterial agent, the sulfonamide moiety has been integral to the development of "sulfa drugs" that have profoundly impacted human health.[1] Beyond their historical role in combating bacterial infections, sulfonamide derivatives are now pivotal in treating a wide array of conditions.[2] Their therapeutic versatility is demonstrated in diuretics like hydrochlorothiazide, antihypertensives, and as inhibitors of enzymes such as carbonic anhydrase, which are targets in glaucoma and certain cancers.[1][2]

The N-benzyl sulfonamide subclass, in particular, is frequently employed in modern drug discovery.[3] This scaffold is present in compounds investigated for a range of therapeutic effects, including anticancer and novel antibacterial applications.[1][4] For instance, certain N-benzyl sulfonamides have been identified as inhibitors of bacterial cell division, while others show potent activity against cancer cell lines by inducing cell cycle arrest.[1][5] Given the established biological significance of this structural motif, the synthesis and evaluation of novel derivatives like N-benzyl-3-bromo-N-ethylbenzenesulfonamide are of considerable scientific interest. This guide provides the necessary protocols to synthesize, purify, and characterize this specific molecule, paving the way for its future investigation.

Proposed Synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

The most direct and widely adopted method for synthesizing N-substituted sulfonamides involves the nucleophilic reaction between an amine and a sulfonyl chloride.[6] This classical approach is reliable and allows for the modular assembly of the target compound from readily available precursors. The proposed synthesis for N-benzyl-3-bromo-N-ethylbenzenesulfonamide follows this established pathway.

Caption: Overall workflow for the synthesis of the target compound.

Required Precursors

-

3-Bromobenzenesulfonyl Chloride: This is the electrophilic component. It is commercially available and serves as the source of the 3-bromobenzenesulfonyl moiety. Its high reactivity is due to the excellent leaving group ability of the chloride ion.[7][8]

-